Microline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Microline is a compound that has garnered significant attention in various scientific fields due to its unique properties and potential applications. It is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Microline can be synthesized through several methods, depending on the desired purity and application. One common synthetic route involves the use of preparative liquid chromatography, which allows for the isolation and purification of the compound . This method is particularly useful for obtaining high-purity samples for research purposes.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale preparative liquid chromatography. This method is chosen for its efficiency in handling large quantities of the compound while maintaining high purity levels . The process typically includes solvent delivery, sample introduction, flow splitting, detection, and fraction collection.
Chemical Reactions Analysis
Types of Reactions
Microline undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.
Substitution: Halogenation reactions often involve reagents like chlorine or bromine to substitute hydrogen atoms in this compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxides of this compound, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
Microline has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: Employed in biochemical assays and as a marker in molecular biology studies.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of presbyopia.
Industry: Utilized in the production of high-purity chemicals and as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which Microline exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in the treatment of presbyopia, this compound acts on the eye’s lens, improving its ability to focus on nearby objects . This action is mediated through the modulation of lens elasticity and accommodation.
Comparison with Similar Compounds
Microline is often compared with other compounds that have similar properties and applications. Some of these compounds include:
Pilocarpine: Used in ophthalmology for similar purposes as this compound.
Atropine: Another compound used in eye treatments, but with different mechanisms of action.
Tropicamide: Employed in eye examinations to dilate the pupil.
This compound stands out due to its unique combination of stability, reactivity, and therapeutic potential, making it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
60958-71-6 |
---|---|
Molecular Formula |
C14H15ClO5 |
Molecular Weight |
298.72 g/mol |
IUPAC Name |
4-[(Z)-1-chloroprop-1-enyl]-5,11-dihydroxy-8-methyl-6,12-dioxatetracyclo[6.2.2.01,9.05,11]dodec-3-en-2-one |
InChI |
InChI=1S/C14H15ClO5/c1-3-8(15)7-4-10(16)12-5-9(12)11(2)6-19-13(7,17)14(12,18)20-11/h3-4,9,17-18H,5-6H2,1-2H3/b8-3- |
InChI Key |
YTCQFLFGFXZUSN-BAQGIRSFSA-N |
Isomeric SMILES |
C/C=C(/C1=CC(=O)C23CC2C4(COC1(C3(O4)O)O)C)\Cl |
Canonical SMILES |
CC=C(C1=CC(=O)C23CC2C4(COC1(C3(O4)O)O)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.